molecular formula C7H12ClN B1375752 4-Ethynylpiperidine hydrochloride CAS No. 550378-30-8

4-Ethynylpiperidine hydrochloride

Cat. No. B1375752
M. Wt: 145.63 g/mol
InChI Key: WZKLBUYGIBQZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylpiperidine hydrochloride is a chemical compound with the molecular formula C7H12ClN . It is primarily used for research and development purposes .


Synthesis Analysis

Piperidines, which include 4-Ethynylpiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .


Molecular Structure Analysis

The molecular structure of 4-Ethynylpiperidine hydrochloride consists of seven carbon atoms, twelve hydrogen atoms, one nitrogen atom, and one chlorine atom . The InChI code for this compound is 1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H .

Scientific Research Applications

Synthesis and Biological Properties

4-Ethynylpiperidine hydrochloride has been explored in various synthetic and biological contexts. Notably, a study synthesized novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols, which showed a range of biological activities. These compounds displayed analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties, with some ethynyl-substituted agents showing significant analgesic activity. The study highlighted the potential of these compounds in pharmacology due to their diverse biological properties and low toxicity (Yu et al., 2009).

Synthesis Techniques

The synthesis of related compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, has been documented. These were prepared as hydrochlorides, indicating a methodological interest in the synthesis of ethynyl derivatives and their potential applications in various fields (Kozhushkov et al., 2010).

Advanced Synthesis Methods

There has been a focus on innovative synthesis methods for piperidine derivatives. For instance, ultrasound-promoted synthesis of novel bipodal and tripodalpiperidin-4-ones was achieved, indicating advanced techniques in the synthesis of complex piperidine structures, which could include 4-ethynylpiperidine hydrochloride derivatives (Rajesh et al., 2012).

Electrochemical Studies

The electrochemical behavior of similar compounds, like 4-ethynylaniline, has been investigated, offering insights into the electrochemical properties and potential applications of 4-ethynylpiperidine hydrochloride in electrochemical synthesis and biological assessment (Mehrdadian et al., 2021).

Agricultural Applications

Research on derivatives such as 2-ethynylpyridine as soil nitrification inhibitors highlights potential agricultural applications of 4-ethynylpiperidine hydrochloride. Its effectiveness in inhibiting nitrification in soil suggests possible utility in agriculture (McCarty & Bremner, 1990).

Safety And Hazards

4-Ethynylpiperidine hydrochloride is harmful if swallowed, causes skin irritation, and is harmful if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidines, including 4-Ethynylpiperidine, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest and potential for future research in this area .

properties

IUPAC Name

4-ethynylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLBUYGIBQZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744906
Record name 4-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylpiperidine hydrochloride

CAS RN

550378-30-8
Record name 4-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylpiperidine hydrochloride
Reactant of Route 2
4-Ethynylpiperidine hydrochloride
Reactant of Route 3
4-Ethynylpiperidine hydrochloride
Reactant of Route 4
4-Ethynylpiperidine hydrochloride
Reactant of Route 5
4-Ethynylpiperidine hydrochloride
Reactant of Route 6
4-Ethynylpiperidine hydrochloride

Citations

For This Compound
3
Citations
SE Hagen, K Liu, Y Jin, L Piersimoni… - Organic & …, 2018 - pubs.rsc.org
… Thus, room temperature reaction of 4-ethynylpiperidine hydrochloride 46 (2c) with a slight excess of tert-butyl 4-iodobutyrate in acetonitrile under basic conditions over a three-day …
Number of citations: 5 pubs.rsc.org
Y Zhai, X Zhang, D Yan, X Wang, K Tian, Z Zhang… - 2023 - researchsquare.com
Recent advances in chemical proteomics have focused on developing chemical probes reacting with nucleophilic amino acid residues throughout the proteome. Among the …
Number of citations: 2 www.researchsquare.com
NM Shukla, M Chan, FS Lao, PJ Chu… - Bioorganic & medicinal …, 2021 - Elsevier
In the face of emerging infectious diseases, there remains an unmet need for vaccine development where adjuvants that enhance immune responses to pathogenic antigens are highly …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.